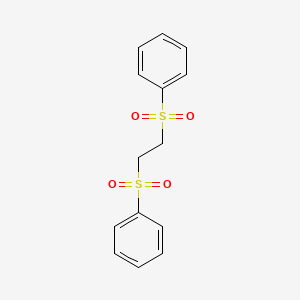
1,2-双(苯磺酰基)乙烷
描述
1,2-Bis(phenylsulfonyl)ethane is an organic compound with the molecular formula C14H14O4S2 and a molecular weight of 310.39 g/mol . It is a crystalline solid that is soluble in organic solvents and sparingly soluble in water . This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
科学研究应用
1,2-Bis(phenylsulfonyl)ethane has several scientific research applications:
生化分析
Biochemical Properties
1,2-Bis(phenylsulfonyl)ethane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidation-reduction reactions, acting as a substrate or inhibitor depending on the specific enzyme and reaction conditions . The compound’s sulfonyl groups are key to its reactivity, allowing it to form stable complexes with various biomolecules.
Cellular Effects
The effects of 1,2-Bis(phenylsulfonyl)ethane on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, 1,2-Bis(phenylsulfonyl)ethane can affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 1,2-Bis(phenylsulfonyl)ethane exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . The compound’s ability to form covalent bonds with biomolecules is crucial for its function. For example, it can inhibit enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress within cells . Additionally, 1,2-Bis(phenylsulfonyl)ethane can alter gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(phenylsulfonyl)ethane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 1,2-Bis(phenylsulfonyl)ethane can lead to cumulative effects on cellular function, including alterations in metabolic pathways and increased oxidative stress . These temporal effects are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 1,2-Bis(phenylsulfonyl)ethane vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .
Metabolic Pathways
1,2-Bis(phenylsulfonyl)ethane is involved in several metabolic pathways, particularly those related to sulfur metabolism . The compound can interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, 1,2-Bis(phenylsulfonyl)ethane is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of 1,2-Bis(phenylsulfonyl)ethane within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1,2-Bis(phenylsulfonyl)ethane is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it influences mitochondrial function and energy metabolism . Understanding the subcellular localization of 1,2-Bis(phenylsulfonyl)ethane is essential for elucidating its biochemical mechanisms and potential therapeutic applications .
准备方法
1,2-Bis(phenylsulfonyl)ethane can be synthesized through the reaction of benzene sulfonyl chloride with ethylene glycol in the presence of a base . The reaction involves nucleophilic substitution and condensation mechanisms. The reaction conditions typically include a temperature range of 0-5°C and the use of a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.
化学反应分析
1,2-Bis(phenylsulfonyl)ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include sulfone and sulfide derivatives, which are valuable intermediates in organic synthesis .
作用机制
The mechanism of action of 1,2-Bis(phenylsulfonyl)ethane involves its ability to participate in various chemical reactions due to the presence of sulfonyl groups. These groups can act as electron-withdrawing substituents, making the compound reactive towards nucleophiles and electrophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
1,2-Bis(phenylsulfonyl)ethane can be compared with similar compounds such as:
1,2-Bis(phenylsulfinyl)ethane: This compound has sulfinyl groups instead of sulfonyl groups, making it less oxidized and potentially more reactive in certain reactions.
1,2-Bis(benzenesulfonyl)ethane: This compound is structurally similar but may have different reactivity and applications due to slight variations in its molecular structure.
The uniqueness of 1,2-Bis(phenylsulfonyl)ethane lies in its specific reactivity and the versatility of its sulfonyl groups, which make it a valuable reagent in organic synthesis and various industrial applications .
属性
IUPAC Name |
2-(benzenesulfonyl)ethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULELOBVZIKJPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208613 | |
| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-94-0 | |
| Record name | 1,1′-[1,2-Ethanediylbis(sulfonyl)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 599-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Ethane-1,2-diylbis(sulphonyl))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[ethane-1,2-diylbis(sulphonyl)]bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about using 1,2-bis(phenylsulfonyl)ethane as a source of sulfones?
A1: Traditionally, sulfones are synthesized using various methods, but 1,2-bis(phenylsulfonyl)ethane offers a novel approach. A study demonstrated its use in a base-mediated addition reaction with ketones, producing 1-aryl-4-(phenylsulfonyl)butan-1-ones. [] This marks the first instance where 1,2-bis(phenylsulfonyl)ethane acts as the primary sulfone source in synthesis. []
Q2: How does 1,2-bis(phenylsulfonyl)ethane contribute to the synthesis of (E)-vinyl sulfones?
A2: Research reveals that 1,2-bis(phenylsulfonyl)ethane can be utilized in a palladium-catalyzed process to create (E)-vinyl sulfones. [] In this reaction, palladium acetate [Pd(OAc)2] and N(1),N(2)-dimethylethane-1,2-diamine (DMEDA) facilitate a C-S bond cleavage within 1,2-bis(phenylsulfonyl)ethane. [] The subsequent conjugate addition to electron-deficient alkynes yields the desired (E)-vinyl sulfones. []
Q3: What are the different crystal structures observed for 1,2-bis(phenylsulfonyl)ethane and how do they differ?
A3: 1,2-bis(phenylsulfonyl)ethane exhibits polymorphism, meaning it can exist in multiple crystal forms. One study describes an orthorhombic form, crystallizing in the Pma21 space group with specific lattice parameters (a=24.249 Å, b=11.079 Å, c=5.257 Å). [] In this form, the C-C-S-C (phenyl) sequence adopts a trans orientation. [] Conversely, a previously reported monoclinic form displays a gauche orientation for the same sequence. [] These structural variations highlight the importance of understanding polymorphism in influencing the compound's properties and potential applications.
Q4: Can you elaborate on the arrangement of phenyl rings in the crystal structure of 1,2-bis(phenylsulfonyl)ethane?
A4: Analysis of the monoclinic form of 1,2-bis(phenylsulfonyl)ethane reveals a specific arrangement of its phenyl rings within the crystal lattice. [] These rings are stacked together, forming distinct double layers that extend along the crystallographic a-axis. [] This layered arrangement provides insights into the packing forces and potential intermolecular interactions within the crystal, which could influence its physical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




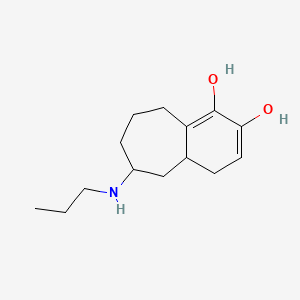
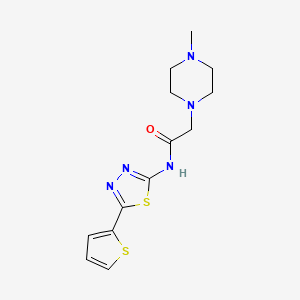
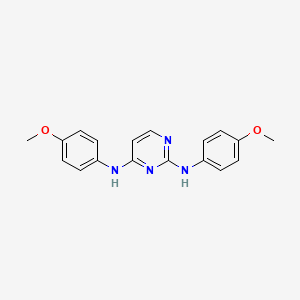
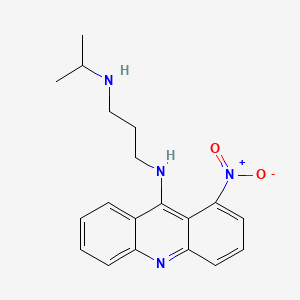
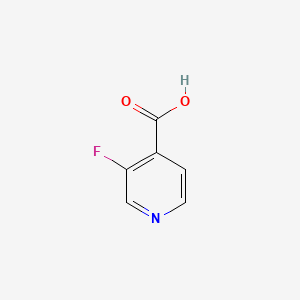
![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
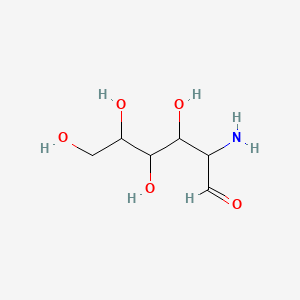
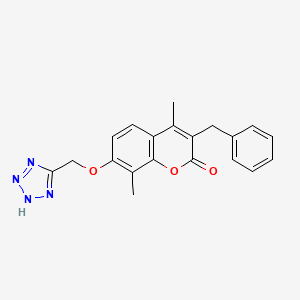

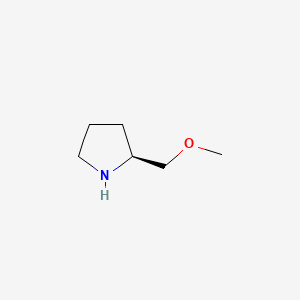
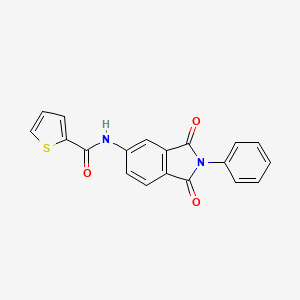
![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)
